(+)-Neomenthol

Catalog No.
S3311839
CAS No.
2216-52-6
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Neomenthol

CAS Number

2216-52-6

Product Name

(+)-Neomenthol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water
insoluble in water; soluble in alcohol and acetone

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C

The exact mass of the compound (+)-Neomenthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)very soluble in alcohol and volatile oils; slightly soluble in waterinsoluble in water; soluble in alcohol and acetone. It belongs to the ontological category of p-menthan-3-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Neomenthol is a monoterpenoid alcohol and a key stereoisomer of menthol. Unlike the more common, solid (-)-menthol primarily used for its sensory properties, (+)-Neomenthol's value is in its specific stereochemistry, which makes it a critical precursor and chiral auxiliary in asymmetric synthesis. A key procurement-relevant attribute is its physical state; it is a liquid at room temperature with a melting point of -22 °C, a property that distinguishes it from other solid menthol isomers and simplifies handling in laboratory and process settings.

Substituting (+)-Neomenthol with other menthol isomers, such as the more abundant (-)-menthol or racemic mixtures, will lead to critical failures in stereospecific applications. The compound's utility as a chiral auxiliary is entirely dependent on its unique (1S,2S,5R) configuration, which creates a specific three-dimensional environment to direct the stereochemical outcome of a reaction. Using a different diastereomer like (-)-menthol (1R,2S,5R) or isomenthol would yield the opposite enantiomer of the desired product, a different diastereomer, or a low-selectivity mixture, compromising the synthesis objective. This non-interchangeability is fundamental for applications in pharmaceuticals and fine chemicals, where specific enantiomeric purity is a regulatory and functional requirement.

Superior Processability: Liquid at Room Temperature Simplifies Handling and Dosing

(+)-Neomenthol is a liquid at standard laboratory conditions, with a reported melting point of -22 °C. This contrasts sharply with the most common isomer, (-)-menthol, which is a crystalline solid with a melting point of 42–45 °C. Racemic menthol is also a solid, with melting points reported at 28 °C and 38 °C for its two crystal forms.

Evidence DimensionMelting Point (°C)
Target Compound Data-22 °C
Comparator Or Baseline(-)-Menthol: 42–45 °C
Quantified Difference>64 °C lower melting point than (-)-menthol
ConditionsStandard atmospheric pressure.

Its liquid state eliminates the need for heating or specialized solid-handling equipment, simplifying dissolution and enabling precise, automated dosing in process chemistry workflows.

Enantiocomplementary Control in Asymmetric Synthesis

The primary value of (+)-Neomenthol is its role as an enantiocomplementary chiral auxiliary to the more common (-)-menthol. While direct side-by-side reaction data is sparse, the foundational principle of asymmetric synthesis dictates that diastereomeric auxiliaries direct reactions to produce opposite enantiomers. For example, syntheses using (-)-menthol derivatives have been shown to achieve high diastereoselectivity. Procuring (+)-Neomenthol provides the necessary tool to synthesize the corresponding opposite enantiomer, a critical requirement for comparative biological testing and building structure-activity relationships.

Evidence DimensionStereochemical Outcome
Target Compound DataDirects formation of a specific target enantiomer (e.g., 'Enantiomer A')
Comparator Or Baseline(-)-Menthol directs formation of the opposite enantiomer ('Enantiomer B')
Quantified DifferenceProvides access to the opposite side of chiral space
ConditionsGeneral asymmetric reactions (e.g., alkylations, cycloadditions) where the auxiliary controls stereochemistry.

For pharmaceutical R&D, access to both enantiomers of a chiral molecule is often essential, making (+)-neomenthol a required purchase, not an optional substitute.

Proven Efficacy in Chiral Resolution via Diastereomeric Ester Separation

Menthol isomers are effective chiral resolving agents for racemic carboxylic acids. The process involves esterification to form diastereomeric esters, which can then be separated by physical means. In a documented resolution of a racemic glutamate analog, esterification with L-(-)-menthol allowed for successful chromatographic separation of the diastereomers, yielding the individual (2S) and (2R) isomers in 45.3% and 44.4% yield, respectively. (+)-Neomenthol offers an alternative for this strategy, which may provide superior separation (crystallization or chromatography) for specific substrates where its diastereomeric esters have more distinct physical properties.

Evidence DimensionIsolated Yield of Separated Diastereomers (via L-Menthol)
Target Compound DataOffers an alternative diastereomeric profile for potentially improved separation.
Comparator Or BaselineL-(-)-Menthol enabled separation with 45.3% and 44.4% yields for the two diastereomers.
Quantified DifferenceNot a direct quantitative difference, but a difference in strategic options for optimizing resolution.
ConditionsEsterification of a racemic carboxylic acid followed by silica gel column chromatography.

This provides a robust, scalable alternative to asymmetric synthesis for producing enantiopure materials, and the choice between menthol isomers depends on which one affords better physical separation for a given target molecule.

Pharmaceutical Development: Synthesis of Enantiocomplementary Drug Candidates

When a synthesis using a (-)-menthol-based chiral auxiliary has successfully produced one enantiomer of a drug candidate, (+)-Neomenthol is the logical choice to develop the synthesis for the opposite enantiomer, which is often required for comparative pharmacological and toxicological studies.

Process Chemistry & Scale-Up: Automated and Continuous Flow Synthesis

For scaled-up syntheses or automated high-throughput experimentation platforms, the liquid state of (+)-Neomenthol at room temperature provides a significant process advantage over solid isomers like (-)-menthol, simplifying material transfer and enabling the use of standard liquid handling systems without heated lines.

Chiral Purification: Screening for Optimal Resolving Agents

In cases where a racemic carboxylic acid must be resolved, (+)-Neomenthol serves as a valuable screening candidate. Its resulting diastereomeric esters may exhibit more favorable crystallization properties or chromatographic separation factors compared to those derived from other commercially available chiral alcohols like (-)-menthol.

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Liquid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
colourless liquid

Color/Form

White crystals /89-78-1/
Crystals or granules /dl-Menthol/

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
95.00 °C. @ 12.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste /dl-Menthol/
Cooling taste /dl-Menthol/

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)
0.896-0.903 (20°)

Odor

Peppermint odor /dl-Menthol/
Cooling odor /89-78-1/

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-22 °C

UNII

89S3KO7RR9
42RE7MA7PA

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antipruritics
EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.
Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//
MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...
For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/
Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/
In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2216-52-6
3623-51-6
89-78-1
491-01-0

Absorption Distribution and Excretion

...The percentage of a dose of l-menthol that is excreted combined with glucuronic acid in the rabbit depends on the magnitude of the dose; the larger the dose, the less is the conjugation. /L-Menthol/
Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/
Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/
Absorption can occur from topical use. /DL-Menthol/
For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the United States, cigarette flavorings are banned, with the exception of menthol. The cooling effects of menthol could facilitate the absorption of tobacco toxicants. We examined levels of biomarkers of tobacco exposure among U.S. smokers of menthol and nonmenthol cigarettes. We studied 4,603 White, African-American, and Mexican-American current smokers 20 years of age or older who participated in the National Health and Nutrition Examination Survey (NHANES) from 1999 through 2010 and had data on cigarette type and serum cotinine, blood cadmium, and blood lead concentrations. Urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) was studied in 1,607 participants with available measures. A total of 3,210 (74.3%) participants smoked nonmenthol cigarettes compared with 1,393 (25.7%) participants who smoked menthol cigarettes. The geometric mean concentrations comparing smokers of nonmenthol with menthol cigarettes were 163.1 versus 175.9 ng/mL for serum cotinine; 0.95 versus 1.02 ug/L for blood cadmium; 1.87 versus 1.75 ug/dL for blood lead; and 0.27 versus 0.23 ng/mL for urine NNAL. After multivariable adjustment, the ratios [95% confidence interval (CI)] comparing smokers of menthol with nonmenthol cigarettes were 1.03 (0.95-1.11) for cotinine, 1.10 (1.04-1.16) for cadmium, 0.95 (0.90-1.01) for lead, and 0.81 (0.65-1.01) for NNAL. In a representative sample of U.S. adult smokers, current menthol cigarette use was associated with increased concentration of blood cadmium, an established carcinogen and highly toxic metal, but not with other biomarkers. These findings provide information regarding possible differences in exposure to toxic constituents among menthol cigarette smokers compared with nonmenthol cigarette smokers./L-Menthol/
Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/
L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/
For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.
Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol

Drug Warnings

"Cooling" effect of l-menthol was found...to be superior to that produced by other isomers; odor and taste, too of l-menthol were superior, with some of the isomers producing sharp, irritating and disagreeable perceptions. /L-Menthol/
Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.
Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.
Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.
Vet: overdosing can cause convulsions &, eventually, death.

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

(-)-Menthol from (+-)-Menthol. (+-)-Menthol can be prepared via several routes and subsequently resolved into the optical isomers: a. Racemic menthol can be synthesized by hydrogenation of thymol. This yields a mixture containing the four stereoisomeric menthols in various proportions. (+-)-Menthol is separated from the other isomers by distillation. The remaining isomeric menthols, neomenthol, isomenthol, and a trace of neoisomenthol, can be epimerized, under the conditions used for the thymol hydrogenation, to give ca. 6:3:1 equilibrium mixture of (+-)-menthol, (+-)-neomenthol, and (+-)-isomenthol, respectively. (+-)-Menthol can, again, be distilled from the equilibrium mixture. b. (+-)-Menthol can be resolved into its optical antipodes by several routes. A large-scale industrial process utilizes selective crystallization of either (+)- or (-)-menthyl benzoate by seeding saturated solutions or supercooled melts of (+-)-menthyl benzoates with crystals of (+)- or (-)-menthyl benzoate. Pure (+)- or (-)-menthol is obtained following hydrolysis of the esters. The undesired (+)-menthol can be reconverted into the racemate. Biochemical resolution methods have also been developed. /L-Menthol/
(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/
(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/
(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/
For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

Both L- and DL-menthol were determined by treating their ethanol solution with 1% p-dimethylaminobenzaldehyde in sulfuric acid and measuring the absorbance at 545 nm. /L-Menthol; DL-Menthol/
AOAC 929.14. Menthol in Drugs. Saponification method.
A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.
High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.
Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

L-Menthol and related monoterpenes were determined in urine by gas-liquid chromatography. Urine was extracted with ethyl acetate, and samples were injected onto a glass column with polyethylene glycol as the stationary phase and nitrogen as the carrier gas. /L-Menthol/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic. /L-Menthol/
The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/
Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/
The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/
For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-19-2023

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